molecular formula C13H23N3O2 B3850087 3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone

3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone

Cat. No. B3850087
M. Wt: 253.34 g/mol
InChI Key: IXLTVIADRKWHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone” is a complex organic molecule that contains a piperidine ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone” would need to be analyzed further for a detailed understanding.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone” can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The specific physical and chemical properties of “3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone” would need to be determined through further analysis.

Future Directions

Piperidine derivatives are a rapidly growing area of research in organic synthesis due to their wide range of biological activities and their importance in the pharmaceutical industry . Future research could focus on developing new synthesis methods for piperidine derivatives, discovering new biological activities of these compounds, and designing new drugs based on these structures.

properties

IUPAC Name

3-[(1-acetylpiperidin-4-yl)amino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-10(17)16-8-5-11(6-9-16)15-12-4-2-3-7-14-13(12)18/h11-12,15H,2-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLTVIADRKWHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Acetylpiperidin-4-yl)amino]azepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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